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Abstract
Cannabigerorcin (CBGO) is a lesser-known phytocannabinoid found in Cannabis sativa. As a

structural analog of the more extensively studied Cannabigerol (CBG), CBGO is gaining

interest within the scientific community for its potential therapeutic applications. This document

provides a comprehensive technical overview of the chemical structure, properties, and known

pharmacological activities of Cannabigerorcin. It is intended to serve as a foundational

resource for researchers and professionals in drug development, summarizing the current state

of knowledge and providing detailed experimental context where available. All quantitative data

is presented in structured tables, and key signaling pathways and experimental workflows are

visualized using Graphviz diagrams.

Chemical Structure and Properties
Cannabigerorcin, also known as Cannabigerorcinol or Cannabiorcogerol, is a diphenolic

compound that belongs to the orcinoid series of cannabinoids.[1] Structurally, it is an analog of

Cannabigerol (CBG), differing in the length of the alkyl side chain attached to the resorcinol

core. While CBG possesses a pentyl (5-carbon) chain, CBGO has a methyl (1-carbon) group at

the C-5 position of the benzene ring.[1] This structural variation results in a lower molecular

weight and influences its physicochemical properties.[1]
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The biosynthesis of Cannabigerorcin, or more accurately its acidic precursor

Cannabigerorcinic Acid (CBGOA), originates from the precursors Divarinic Acid (DA) and

Geranyl Pyrophosphate (GPP).[1]

Chemical Identifiers and Physical Properties
Property Value Source(s)

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-

dien-1-yl]-5-methyl-benzene-

1,3-diol

[1]

Synonyms
Cannabigerorcinol,

Cannabiorcogerol, CBGO
[1][2]

CAS Number 38106-51-3 [1][2]

Molecular Formula C₁₇H₂₄O₂ [1][2]

Molecular Weight 260.4 g/mol [1][2]

Appearance Crystalline solid [3]

Solubility
DMF: 25 mg/ml, DMSO: 25

mg/ml, Ethanol: 30 mg/ml
[2]

Pharmacological Properties and Mechanism of
Action
Direct quantitative pharmacological data for Cannabigerorcin (CBGO) is limited in the current

scientific literature. However, its close structural relationship to Cannabigerol (CBG) allows for

informed inferences regarding its potential biological activity. The following sections summarize

the known pharmacological properties of CBG, which are presumed to be similar for CBGO,

though likely with different potencies and affinities due to the structural difference.

Cannabinoid Receptor Interactions (CB1 and CB2)
Like other cannabinoids, CBGO is expected to interact with the cannabinoid receptors CB1 and

CB2, which are G-protein coupled receptors (GPCRs). CBG, the parent compound of CBGO,

exhibits a low affinity for the CB1 receptor and a somewhat higher, though still moderate,
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affinity for the CB2 receptor.[1] It is often characterized as a weak partial agonist or antagonist

at CB1 receptors.[1]

Disclaimer:The following table presents quantitative data for Cannabigerol (CBG) due to the

absence of specific data for Cannabigerorcin (CBGO). This data should be considered

indicative and not directly representative of CBGO's activity.

Receptor Ligand Assay Type Kᵢ (nM) EC₅₀ (nM) Source(s)

CB1 CBG
Radioligand

Binding
>1000 - [1]

CB2 CBG
Radioligand

Binding
337 - [1]

CB2 (in CB1-

CB2

heteromer)

CBG
Radioligand

Binding
56 - [1]

Transient Receptor Potential (TRP) Channel Modulation
Cannabinoids are known to modulate the activity of various Transient Receptor Potential (TRP)

channels. CBG has been identified as an agonist of TRPV1 and TRPV2 channels and an

antagonist of TRPM8.[1] It also acts as an agonist at TRPA1 channels.[1]

Disclaimer:The following table presents quantitative data for Cannabigerol (CBG).

Channel Ligand Activity EC₅₀ / IC₅₀ (nM) Source(s)

TRPV1 CBG Agonist ~1300 [1]

TRPV2 CBG Agonist ~1700 [1]

TRPM8 CBG Antagonist ~160 [1]

TRPA1 CBG Agonist - [1]
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Peroxisome Proliferator-Activated Receptor (PPAR)
Agonism
Several cannabinoids, including CBG, have been shown to activate Peroxisome Proliferator-

Activated Receptors (PPARs), which are nuclear receptors involved in regulating metabolism

and inflammation.[1] CBG acts as a weak agonist of PPARγ.[1]

Disclaimer:The following table presents quantitative data for Cannabigerol (CBG).

Receptor Ligand Activity EC₅₀ (µM) Source(s)

PPARγ CBG Agonist
in the micromolar

range
[1]

Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and analysis of Cannabigerorcin
are not readily available in the public domain. However, established methods for other

cannabinoids can be adapted.

Synthesis of Cannabigerorcin
A general method for the synthesis of cannabigerol-related compounds was described by

Elsohly et al. (1982).[2][4] This typically involves the acid-catalyzed condensation of a

resorcinol derivative (in the case of CBGO, 5-methylresorcinol) with a geraniol derivative.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for Cannabigerorcin.

Isolation and Purification of Cannabinoids from
Cannabis sativa**
The isolation of specific cannabinoids from plant material typically involves extraction followed

by chromatographic separation.

General Isolation Workflow:
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Caption: General workflow for the isolation of cannabinoids.

Cannabinoid Receptor Binding Assay (Radioligand
Displacement)
This protocol is a generalized method for determining the binding affinity of a compound to

cannabinoid receptors.

Experimental Workflow:

Caption: Workflow for a cannabinoid receptor binding assay.

Signaling Pathways
The interaction of Cannabigerorcin with its putative molecular targets initiates downstream

signaling cascades that mediate its physiological effects.

Cannabinoid Receptor (CB1/CB2) Signaling
Activation of CB1 and CB2 receptors, which are coupled to Gᵢ/₀ proteins, typically leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn,

modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: Simplified CB1/CB2 receptor signaling pathway.

TRP Channel Signaling
Activation of TRP channels by agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺,

which depolarizes the cell membrane and increases intracellular calcium concentrations. This

increase in intracellular calcium can trigger a variety of cellular responses.

Caption: General TRP channel activation signaling pathway.

PPARγ Signaling
As a nuclear receptor, activation of PPARγ by a ligand leads to its heterodimerization with the

retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as
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peroxisome proliferator response elements (PPREs) in the promoter region of target genes,

thereby modulating their transcription.

Caption: Simplified PPARγ nuclear receptor signaling pathway.

Conclusion
Cannabigerorcin represents an understudied phytocannabinoid with a chemical structure that

suggests a pharmacological profile similar to its more well-known counterpart, Cannabigerol.

While direct experimental data for CBGO remains scarce, the established activities of CBG at

cannabinoid receptors, TRP channels, and PPARs provide a strong foundation for future

research. The synthesis and isolation of CBGO, though not described in detail in the literature,

can likely be achieved through modifications of existing protocols for other cannabinoids. This

technical guide summarizes the current understanding of Cannabigerorcin and is intended to

facilitate further investigation into its therapeutic potential. Further research is warranted to

elucidate the specific pharmacological properties of CBGO and to explore its potential

applications in medicine and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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